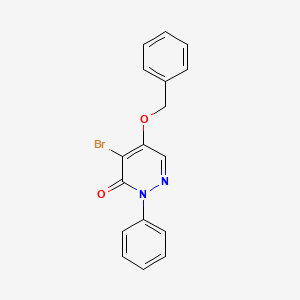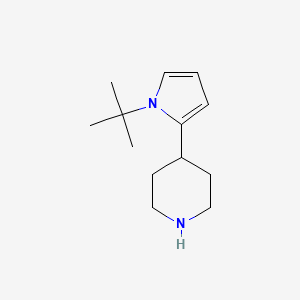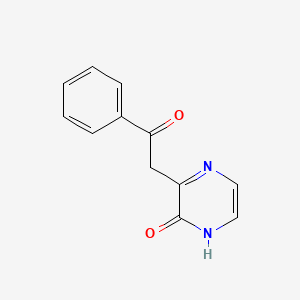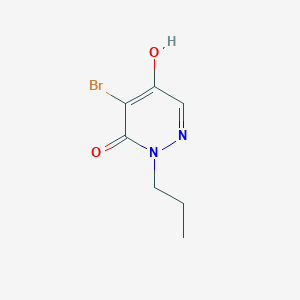
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a nitrophenyl group attached to the oxazole ring, which is further connected to a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride typically involves the reaction of 3-nitrobenzoyl chloride with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or chloroform to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases, depending on the specific reaction pathway.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Amino derivatives.
Cyclization Reactions: Various heterocyclic compounds.
科学的研究の応用
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used to study enzyme interactions and inhibition, particularly those involving carbonyl chloride groups.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. This can result in the inhibition of enzyme activity or the modification of protein function. The nitrophenyl group can also participate in redox reactions, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
- 5-(4-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- 5-(2-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- 5-(3-Nitrophenyl)-1,2-thiazole-3-carbonyl chloride
Uniqueness
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the oxazole ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds. The presence of the oxazole ring also imparts unique electronic properties, which can be advantageous in certain applications such as material science and medicinal chemistry.
特性
CAS番号 |
88958-30-9 |
|---|---|
分子式 |
C10H5ClN2O4 |
分子量 |
252.61 g/mol |
IUPAC名 |
5-(3-nitrophenyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClN2O4/c11-10(14)8-5-9(17-12-8)6-2-1-3-7(4-6)13(15)16/h1-5H |
InChIキー |
XUKRUOUUYAWVHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)



